tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Overview
Description
Tert-Butyl (4-methyl-3-nitrophenyl)carbamate, also known as TPNC, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the function of enzymes that catalyze the hydrolysis of carbamates and related compounds.
Scientific Research Applications
- Tert-butyl (4-methyl-3-nitrophenyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for similar compounds has been developed, optimizing the synthetic steps and achieving high yields (Zhao et al., 2017).
- Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a closely related compound, was synthesized efficiently using a simple low-cost amination method. This compound serves as a crucial intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Chemical Reactivity and Applications :
- Tert-butyl carbamate derivatives are known for their versatility in chemical reactions. Aqueous phosphoric acid, for instance, is an effective and environmentally benign reagent for deprotecting tert-butyl carbamates, esters, and ethers, preserving the stereochemical integrity of substrates and offering good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).
- Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their role as building blocks in organic synthesis (Guinchard et al., 2005).
Structural and Conformational Analysis :
- Carbamate derivatives display an intricate interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures, as demonstrated by single-crystal X-ray diffraction and Hirshfeld surface analysis. These analyses highlight the significance of hydrogen-bond-based interactions in the structural formation of compounds (Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-(4-methyl-3-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZZRHITGOKJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596828 | |
Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |
CAS RN |
630410-29-6 | |
Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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